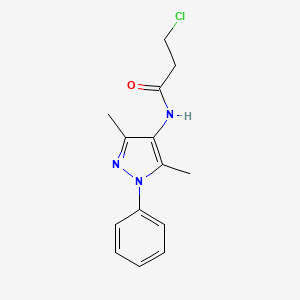
3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide
Übersicht
Beschreibung
3-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide, also known as 3-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide, is a synthetic compound that has been widely studied for its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. This compound is a derivative of pyrazole and has an aromatic ring structure. It is a white crystalline solid at room temperature and has a melting point of 163°C. 3-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide has a molecular weight of 215.7 g/mol and a molecular formula of C10H14ClN3O.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Pyrazoline derivatives, closely related to 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide, have been extensively studied for their synthesis methodologies and structural properties. These compounds are pivotal in the development of new synthetic pathways and the understanding of their structure-activity relationships (SAR) (Dar & Shamsuzzaman, 2015). The innovative synthesis approaches enable the creation of various derivatives, providing insights into their chemical behavior and potential applications in medicinal chemistry.
Antifungal Applications
One significant area of research involving pyrazoline compounds is their antifungal activity. For instance, studies on the application of these molecules against the Fusarium oxysporum f. sp. albedinis (F.o.a.) pathogen show promising antifungal properties. These findings are crucial for agricultural applications, especially in combating diseases affecting economically important crops (Kaddouri et al., 2022).
Pharmacological Potential
Research into the pharmacological potential of pyrazoline derivatives highlights their wide-ranging bioactivities, including anticancer, anti-inflammatory, and analgesic effects. These compounds' versatility underscores their importance in drug discovery and the development of new therapeutic agents. The study of pyrazoline-based structures, similar to 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide, may yield new insights into the design of potent and selective drug candidates (Ray et al., 2022).
Enzyme Inhibition
The interaction of pyrazoline derivatives with various enzymes has been a focal point of research, aiming to elucidate their mechanism of action and potential as enzyme inhibitors. This research avenue holds promise for developing novel inhibitors that can be used to treat diseases associated with enzymatic dysregulation. The selective inhibition of cytochrome P450 isoforms by these compounds demonstrates their potential in mitigating drug-drug interactions and enhancing drug safety profiles (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
3-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-14(16-13(19)8-9-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNVQNGNKNLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



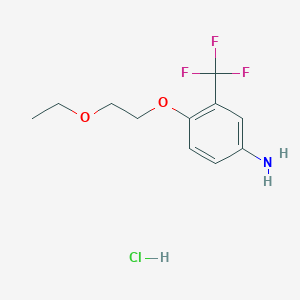
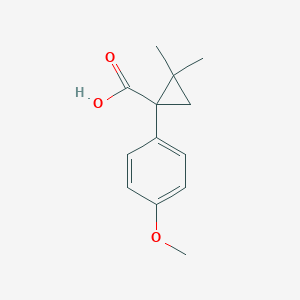
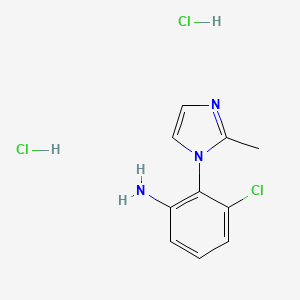
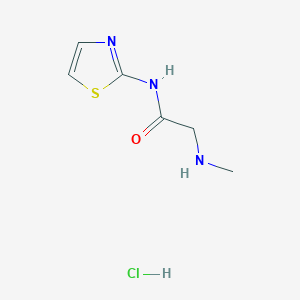
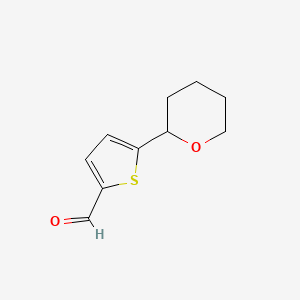
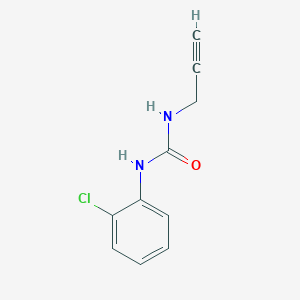
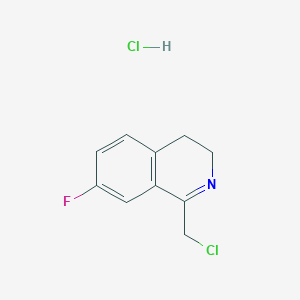
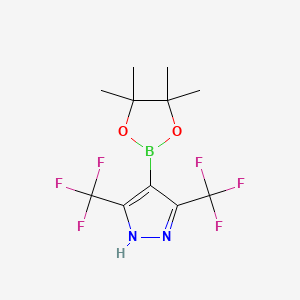
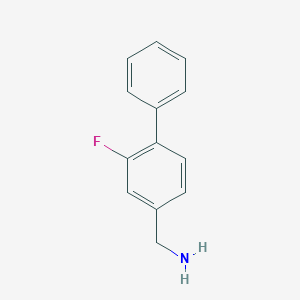
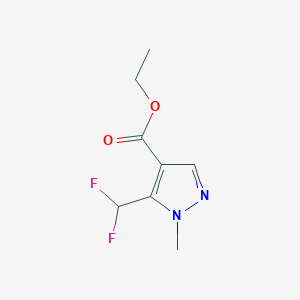
![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)
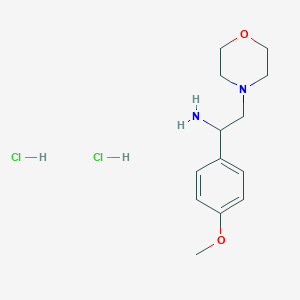
![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)
![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)